molecular formula C23H18FN3O3 B10972671 N-(2-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

N-(2-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

Cat. No.: B10972671
M. Wt: 403.4 g/mol
InChI Key: OKRVKZDMACCWCF-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a fluoro-substituted phenyl ring, a phenoxyacetamide moiety, and an oxadiazole ring. These structural features contribute to its unique chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Preparation of the Phenoxyacetamide Moiety: : This involves the reaction of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with chloroacetic acid or its derivatives in the presence of a base such as potassium carbonate (K₂CO₃) to form the phenoxyacetamide intermediate.

  • Coupling Reaction: : The final step involves coupling the phenoxyacetamide intermediate with 2-fluoro-4-methylphenylamine. This can be achieved through a nucleophilic substitution reaction, often facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or using a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the oxadiazole ring or the acetamide moiety. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : The fluoro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often using a catalyst or under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: LiAlH₄, NaBH₄, catalytic hydrogenation

    Substitution: Nucleophiles (amines, thiols), bases (NaOH, KOH), catalysts (Pd/C)

Major Products

    Oxidation: Quinones, phenolic derivatives

    Reduction: Alcohols, amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(2-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. The presence of the oxadiazole ring, in particular, is of interest due to its known bioactivity in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer research.

Industry

Industrially, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring could facilitate binding to specific protein targets, while the phenoxyacetamide moiety might influence the compound’s solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
  • N-(4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
  • N-(2-fluoro-4-methylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

Uniqueness

Compared to similar compounds, N-(2-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide stands out due to the specific combination of the fluoro and methyl substituents on the phenyl ring, which can influence its reactivity and biological activity. The presence of the oxadiazole ring also contributes to its unique properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

N-(2-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C23H18FN3O3/c1-15-7-12-20(19(24)13-15)25-21(28)14-29-18-10-8-17(9-11-18)23-26-22(27-30-23)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,28)

InChI Key

OKRVKZDMACCWCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)F

Origin of Product

United States

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